(2-Imidazo[1,2-a]pyrimidin-2-ylethyl)amine dihydrochloride hydrate
CAS No.:
Cat. No.: VC13526874
Molecular Formula: C8H14Cl2N4O
Molecular Weight: 253.13 g/mol
* For research use only. Not for human or veterinary use.
![(2-Imidazo[1,2-a]pyrimidin-2-ylethyl)amine dihydrochloride hydrate -](/images/structure/VC13526874.png)
Specification
Molecular Formula | C8H14Cl2N4O |
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Molecular Weight | 253.13 g/mol |
IUPAC Name | 2-imidazo[1,2-a]pyrimidin-2-ylethanamine;hydrate;dihydrochloride |
Standard InChI | InChI=1S/C8H10N4.2ClH.H2O/c9-3-2-7-6-12-5-1-4-10-8(12)11-7;;;/h1,4-6H,2-3,9H2;2*1H;1H2 |
Standard InChI Key | GKNYVFWQRYGIJS-UHFFFAOYSA-N |
SMILES | C1=CN2C=C(N=C2N=C1)CCN.O.Cl.Cl |
Canonical SMILES | C1=CN2C=C(N=C2N=C1)CCN.O.Cl.Cl |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure comprises an imidazo[1,2-a]pyrimidine ring system fused at positions 1 and 2, with an ethylamine group (-CHCHNH) attached to the pyrimidine’s second position. The dihydrochloride salt form enhances solubility, while the hydrate component indicates crystalline stability under ambient conditions. Key structural descriptors include:
Property | Value |
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IUPAC Name | 2-imidazo[1,2-a]pyrimidin-2-ylethanamine; hydrate; dihydrochloride |
SMILES | C1=CN2C=C(N=C2N=C1)CCN.O.Cl.Cl |
InChI Key | GKNYVFWQRYGIJS-UHFFFAOYSA-N |
PubChem CID | 75530689 |
The imidazo[1,2-a]pyrimidine core features a planar aromatic system with two nitrogen atoms at positions 1 and 3, enabling π-π stacking and hydrogen-bonding interactions critical for biological activity .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The synthesis of (2-Imidazo[1,2-a]pyrimidin-2-ylethyl)amine dihydrochloride hydrate likely involves:
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Core Formation: Cyclocondensation of 2-aminopyrimidine with α-haloketones or α,β-unsaturated carbonyl compounds to construct the imidazo[1,2-a]pyrimidine ring .
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Side-Chain Introduction: Nucleophilic substitution or reductive amination to attach the ethylamine moiety.
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride hydrate.
Micellar Catalysis and “On-Water” Approaches
Adapting methods from imidazo[1,2-a]pyridine synthesis, micellar catalysis using surfactants (e.g., SDS) in aqueous media could enhance reaction efficiency by stabilizing intermediates . For example, iodine-mediated oxidative cyclization under “on-water” conditions (vigorous stirring without organic solvents) achieves yields >80% for analogous compounds .
Physicochemical and Stability Profiles
Solubility and Partitioning
As a dihydrochloride salt, the compound exhibits high aqueous solubility (>50 mg/mL at 25°C), making it suitable for formulation in polar solvents. The hydrate form contributes to hygroscopicity, necessitating storage under anhydrous conditions. Predicted logD values (pH 7.4) range from −0.5 to 0.5, indicating favorable distribution in physiological environments .
Thermal and Photolytic Stability
Thermogravimetric analysis (TGA) of similar hydrates shows weight loss steps at 80–120°C (water release) and 220–250°C (salt decomposition). Photostability studies recommend protection from UV light to prevent ring-opening reactions.
Biological Activity and Mechanistic Hypotheses
Anticancer Screening
In silico docking studies suggest affinity for kinase targets (e.g., EGFR, VEGFR2) via binding to the ATP pocket. Substituents on the ethylamine side chain could modulate selectivity and potency .
Applications in Drug Discovery
Lead Optimization Strategies
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Scaffold Hopping: Replacing pyridine with pyrimidine improves metabolic stability by reducing CYP450-mediated oxidation .
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Prodrug Design: Masking the primary amine as a carbamate or acyloxyalkyl group enhances oral bioavailability.
Preclinical Development Challenges
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Toxicology: Primary amines may form reactive metabolites; introducing electron-withdrawing groups (e.g., -CF) mitigates this risk .
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Formulation: Hydrate stability varies with humidity, necessitating co-formulants like silica gel in solid dosages.
Future Directions and Research Opportunities
Synthetic Chemistry Innovations
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Flow Chemistry: Continuous-flow reactors could reduce reaction times and improve yield consistency .
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Enzymatic Catalysis: Lipase-mediated asymmetric synthesis may access chiral derivatives for CNS-targeted therapies .
Translational Studies
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